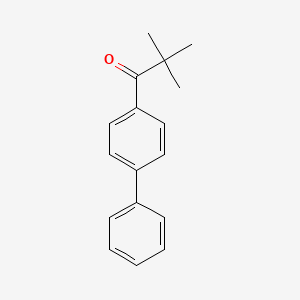

1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

34546-86-6 |

|---|---|

Molecular Formula |

C17H18O |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

2,2-dimethyl-1-(4-phenylphenyl)propan-1-one |

InChI |

InChI=1S/C17H18O/c1-17(2,3)16(18)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |

InChI Key |

SCKBQQSADAPAME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Biphenyl 4 Yl 2,2 Dimethylpropan 1 One and Its Derivatives

Novel Synthetic Routes to 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

The construction of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one can be achieved through several innovative pathways that offer improvements in efficiency, selectivity, and scalability over classical methods.

Catalyst-Mediated Strategies for Ketone Formation in 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Synthesis

The primary and most direct method for synthesizing 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation. nih.gov This reaction involves the electrophilic substitution of biphenyl (B1667301) with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst. Traditionally, stoichiometric amounts of aluminum chloride (AlCl₃) have been used, but this leads to significant waste and difficult workups. google.com

Modern catalyst-mediated strategies focus on minimizing waste and improving reaction conditions. The use of solid acid catalysts, such as zeolites, offers a recyclable and more environmentally benign alternative to traditional Lewis acids. google.com These microporous materials can provide shape selectivity, favoring the formation of the desired para-substituted product. Another advanced approach involves a two-step sequence utilizing palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling between a phenylboronic acid and a 4-bromo-functionalized ketone precursor can form the biphenyl scaffold efficiently and with high functional group tolerance. nih.govarabjchem.orgrsc.org

| Catalytic Strategy | Reactants | Catalyst | Key Advantages |

| Friedel-Crafts Acylation | Biphenyl, Pivaloyl Chloride | AlCl₃, Zeolites | Direct, well-established route; modern catalysts improve recyclability. |

| Suzuki-Miyaura Coupling | 4-Bromophenyl pivalone, Phenylboronic acid | Palladium complexes (e.g., Pd(PPh₃)₄) | High yield, excellent functional group tolerance, milder conditions. nih.gov |

| Stille Coupling | 4-Stannylphenyl pivalone, Iodobenzene | Palladium complexes | Alternative to Suzuki, useful for specific substrate scopes. nih.gov |

Stereoselective Approaches in the Synthesis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Analogues

The parent compound, 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, is achiral and therefore does not require stereoselective synthesis. However, the principles of stereoselective synthesis are critical for producing its chiral analogues, which may possess unique properties.

One major strategy involves the creation of atropisomers. Atropisomerism arises from hindered rotation around the single bond connecting the two phenyl rings. stackexchange.com By introducing bulky substituents at the ortho-positions (C2, C6, C2', C6') of the biphenyl moiety, the rotational energy barrier can be increased to a point where distinct, non-interconverting enantiomers can be isolated. stackexchange.com The synthesis of such analogues requires the stereocontrolled introduction of these ortho-substituents.

Another approach focuses on introducing chirality adjacent to the ketone. While the parent compound lacks an alpha-hydrogen, analogues can be designed with a modifiable propanone backbone. For these analogues, stereoselective methods such as asymmetric alkylation or enantioselective reduction of the ketone to a chiral alcohol become viable. For example, catalytic asymmetric hydrogenation using a chiral catalyst could convert a prochiral ketone analogue into a single enantiomer of the corresponding alcohol.

Flow Chemistry Applications for Scalable Synthesis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

Flow chemistry offers significant advantages for the scalable and safe synthesis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, particularly for processes involving hazardous reagents or exothermic reactions. unimi.itillinois.edu A continuous-flow process can be designed to improve reaction control, enhance heat transfer, and allow for safe handling of organometallic intermediates. wiley-vch.dethieme-connect.de

A potential multi-step flow synthesis could involve:

Suzuki Coupling: Pumping a solution of 4-bromoiodobenzene and a phenylboronic acid derivative through a heated column packed with a supported palladium catalyst to continuously generate a 4-iodobiphenyl (B74954) intermediate. unimi.it

Ketone Formation: The output stream containing the 4-iodobiphenyl can be mixed with a Grignard reagent (like tert-butylmagnesium chloride) in a microreactor, followed by a reaction with pivalonitrile and subsequent in-line hydrolysis to form the final ketone product. researchgate.net

This approach minimizes the risks associated with large-scale batch reactions, improves product consistency, and can be run for extended periods to produce large quantities of the target compound. unimi.itwiley-vch.de

Synthesis of Structurally Modified Derivatives of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

The synthesis of derivatives allows for the fine-tuning of the compound's chemical and physical properties. Modifications can be targeted at either the aromatic biphenyl core or the aliphatic propanone side chain.

Modifications on the Biphenyl Moiety

The biphenyl core of the molecule is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution. arabjchem.orgrsc.org The reactivity of the two phenyl rings is different. The ring bearing the pivaloyl group is deactivated towards electrophilic attack, while the terminal phenyl ring is activated. pearson.com Therefore, electrophiles such as halogens (in the presence of a Lewis acid) or nitrating agents will preferentially substitute at the ortho and para positions of the terminal phenyl ring. pearson.com

For more targeted modifications, cross-coupling reactions are invaluable. Starting with a halogenated derivative of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, a wide range of substituents (alkyl, aryl, cyano, etc.) can be introduced using catalytic cycles like Suzuki, Stille, or Buchwald-Hartwig amination. nih.gov

| Modification Type | Reaction | Typical Reagents | Position of Modification |

| Halogenation | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Ortho, para positions of the terminal phenyl ring |

| Nitration | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Ortho, para positions of the terminal phenyl ring |

| Arylation | Suzuki Coupling | Arylboronic acid, Pd catalyst | Position of a pre-installed halogen (e.g., Br, I) |

| Amination | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Position of a pre-installed halogen |

Substitutions on the Propanone Backbone

Direct substitution on the propanone backbone of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one is challenging due to the absence of enolizable α-hydrogens on the tert-butyl group. Therefore, the synthesis of derivatives with modified backbones typically relies on using different starting materials in the initial ketone-forming reaction.

Instead of pivaloyl chloride, a variety of other acyl chlorides can be reacted with biphenyl in a Friedel-Crafts acylation to generate a diverse library of analogues. This strategy allows for the introduction of different alkyl or functionalized groups in place of the tert-butyl moiety, thereby altering the steric and electronic properties of the molecule's side chain. For instance, using isobutyryl chloride would yield 1-(biphenyl-4-yl)-2-methylpropan-1-one, an analogue with enolizable protons, opening up further possibilities for derivatization via enolate chemistry. nih.gov

| Starting Acyl Halide | Resulting Analogue | Key Structural Change |

| Propanoyl chloride | 1-(Biphenyl-4-yl)propan-1-one | Replacement of tert-butyl with an ethyl group |

| Isobutyryl chloride | 1-(Biphenyl-4-yl)-2-methylpropan-1-one | Replacement of tert-butyl with an isopropyl group |

| 3,3-Dimethylbutanoyl chloride | 1-(Biphenyl-4-yl)-3,3-dimethylbutan-1-one | Insertion of a methylene (B1212753) spacer |

| Phenylacetyl chloride | 1-(Biphenyl-4-yl)-2-phenylethan-1-one | Replacement of tert-butyl with a benzyl (B1604629) group |

Heteroatom Incorporation into 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Scaffolds

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one scaffold can significantly alter its physicochemical and biological properties. Advanced synthetic methods provide versatile routes to achieve this functionalization.

One of the most powerful tools for forging carbon-nitrogen bonds in aromatic systems is the Buchwald-Hartwig amination . wikipedia.orgopenochem.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides. wikipedia.org For instance, a bromo-substituted 1-biphenyl-4-yl-2,2-dimethylpropan-1-one could be coupled with a variety of primary or secondary amines to introduce a nitrogen-containing functional group onto the biphenyl core. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is critical and can influence the scope and efficiency of the reaction. youtube.com

Similarly, palladium-catalyzed coupling reactions can be employed to introduce oxygen and sulfur moieties. For example, the palladium-catalyzed coupling of aryl halides with alcohols or thiols can yield the corresponding aryl ethers and thioethers.

Another robust method for C-C bond formation that can be adapted for heteroatom incorporation is the Suzuki-Miyaura coupling . harvard.edugre.ac.uk This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. google.commdpi.com To introduce a heteroatom, a heteroarylboronic acid can be coupled with a halogenated biphenyl precursor, or a boronic acid-functionalized biphenyl can be coupled with a halogenated heterocycle. This method is highly versatile and tolerates a wide range of functional groups. nih.gov

The following table summarizes potential strategies for heteroatom incorporation:

| Heteroatom | Synthetic Method | Precursors | Key Reagents |

| Nitrogen | Buchwald-Hartwig Amination | Bromo-1-biphenyl-4-yl-2,2-dimethylpropan-1-one, Amine | Palladium catalyst, Phosphine ligand, Base |

| Oxygen | Palladium-Catalyzed C-O Coupling | Bromo-1-biphenyl-4-yl-2,2-dimethylpropan-1-one, Alcohol | Palladium catalyst, Ligand, Base |

| Sulfur | Palladium-Catalyzed C-S Coupling | Bromo-1-biphenyl-4-yl-2,2-dimethylpropan-1-one, Thiol | Palladium catalyst, Ligand, Base |

| Nitrogen/Sulfur/Oxygen (in a heteroaryl ring) | Suzuki-Miyaura Coupling | Halogenated biphenyl pivalophenone, Heteroarylboronic acid | Palladium catalyst, Base |

These methodologies offer a powerful toolkit for the synthesis of a diverse library of heteroatom-containing derivatives of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, enabling the exploration of their structure-activity relationships.

Green Chemistry Principles in 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Synthesis

The traditional synthesis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one often involves Friedel-Crafts acylation, a reaction known for its use of stoichiometric amounts of Lewis acid catalysts and often hazardous solvents, leading to significant waste generation. nih.govorganic-chemistry.orgacs.org The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic routes.

Greener Friedel-Crafts Acylation:

Several strategies have been developed to make Friedel-Crafts acylation greener. One approach is the use of heterogeneous catalysts , which can be easily separated from the reaction mixture and recycled. youtube.comnih.gov For instance, solid acid catalysts have been shown to be effective for Friedel-Crafts alkylations and could be adapted for acylation reactions. nih.gov The use of methanesulfonic anhydride (B1165640) as a promoter offers a metal- and halogen-free methodology, minimizing waste streams. organic-chemistry.orgresearchgate.net

The choice of solvent is another critical aspect. Replacing hazardous chlorinated solvents with more environmentally friendly options is a key goal. acs.org Research into solvent-free reactions or the use of greener solvents like ionic liquids or deep eutectic solvents is ongoing. researchgate.netchemeducator.org

Alternative Synthetic Routes:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be considered a greener alternative to classical methods as they are often performed with catalytic amounts of palladium and can be carried out in more benign solvent systems, including aqueous media. mdpi.com

Energy Efficiency and Process Intensification:

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry can significantly improve the energy efficiency and sustainability of chemical processes. youtube.comrasayanjournal.co.intandfonline.comresearchgate.net Microwave irradiation can dramatically reduce reaction times and increase yields. nih.govruc.dk Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. acs.orgnih.gov For instance, continuous flow Friedel-Crafts acylation has been successfully demonstrated, offering a safer and more efficient alternative to batch processes. acs.orgrsc.orgresearchgate.net

The following table outlines the application of green chemistry principles to the synthesis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Catalysis | Heterogeneous catalysts for Friedel-Crafts acylation, Palladium-catalyzed cross-coupling | Catalyst recyclability, reduced waste, milder reaction conditions |

| Use of Safer Solvents | Replacement of halogenated solvents with greener alternatives (e.g., water, ionic liquids) | Reduced toxicity and environmental impact |

| Design for Energy Efficiency | Microwave-assisted synthesis, Flow chemistry | Reduced reaction times, lower energy consumption, improved process control and safety |

| Atom Economy | Utilizing reactions with high atom economy like Suzuki-Miyaura coupling | Maximizing the incorporation of starting materials into the final product, minimizing waste |

By integrating these green chemistry principles, the synthesis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one and its derivatives can be made more sustainable, efficient, and environmentally responsible.

Mechanistic Investigations of 1 Biphenyl 4 Yl 2,2 Dimethylpropan 1 One Reactivity

Reaction Pathways and Transition State Analysis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

The reaction pathways of 1-biphenyl-4-yl-2,2-dimethylpropan-1-one are largely dictated by the electronic and steric properties of its constituent groups. The biphenyl (B1667301) group, a conjugated system, can stabilize intermediates through resonance, while the sterically demanding tert-butyl group can hinder certain reaction trajectories.

The carbonyl group in 1-biphenyl-4-yl-2,2-dimethylpropan-1-one is electrophilic at the carbon atom and nucleophilic at the oxygen atom. However, the reactivity is significantly influenced by the attached biphenyl and tert-butyl groups.

Nucleophilic Addition: In general, aldehydes are more reactive towards nucleophiles than ketones due to greater polarization of the carbonyl bond and less steric hindrance. libretexts.org Ketones, with two alkyl groups, offer a more sterically crowded path for the attacking nucleophile. libretexts.org In the case of 1-biphenyl-4-yl-2,2-dimethylpropan-1-one, the large tert-butyl group provides substantial steric hindrance, making nucleophilic attack on the carbonyl carbon challenging. libretexts.org The biphenyl group, being aromatic, is less electron-donating than a simple alkyl group, which can slightly increase the electrophilicity of the carbonyl carbon compared to a dialkyl ketone. However, the steric effect of the tert-butyl group is generally the dominant factor in determining the rate of nucleophilic addition. The mechanism of nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

Electrophilic Reactivity: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base. It can be protonated by strong acids, which enhances the electrophilicity of the carbonyl carbon and facilitates reactions with weak nucleophiles.

Aromatic ketones can participate in radical reactions, often initiated by photolysis or by radical initiators. For 1-biphenyl-4-yl-2,2-dimethylpropan-1-one, potential radical pathways include:

Alpha-Cleavage (Norrish Type I): Upon excitation, the molecule can undergo cleavage of the bond between the carbonyl group and the tert-butyl group. This would generate a biphenylcarbonyl radical and a tert-butyl radical. The stability of the tert-butyl radical would favor this pathway.

Hydrogen Abstraction (Norrish Type II): This pathway is less likely for 1-biphenyl-4-yl-2,2-dimethylpropan-1-one as it lacks a gamma-hydrogen on the alkyl side. However, if the biphenyl ring were substituted with appropriate alkyl groups, intramolecular hydrogen abstraction could occur.

The biphenyl and ketone chromophores in 1-biphenyl-4-yl-2,2-dimethylpropan-1-one make it susceptible to photochemical transformations. rsc.org Aromatic ketones can be excited by UV light to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state. ucla.edu These excited states are more reactive than the ground state and can undergo a variety of reactions.

Photoreduction: In the presence of a hydrogen donor, the excited ketone can abstract a hydrogen atom to form a ketyl radical. This is a common reaction for aromatic ketones.

Paterno-Büchi Reaction: The excited ketone can react with an alkene to form an oxetane. This [2+2] cycloaddition is a characteristic reaction of excited carbonyl compounds. Aldehydes are also known to participate in the Paterno-Büchi reaction. beilstein-journals.org

Kinetic and Thermodynamic Studies of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Reactions

Detailed kinetic and thermodynamic data for reactions involving 1-biphenyl-4-yl-2,2-dimethylpropan-1-one are not extensively available in the literature. However, general principles can be applied to predict its behavior.

Kinetics: The rates of reactions involving this ketone will be heavily influenced by steric hindrance from the tert-butyl group. libretexts.org Reactions that require nucleophilic attack at the carbonyl carbon are expected to be slow. The electronic nature of the biphenyl group can also play a role, with its ability to stabilize charged intermediates potentially affecting reaction rates.

Thermodynamics: The thermodynamic stability of the products will determine the position of equilibrium for a given reaction. For example, in addition reactions, the formation of a new sigma bond is generally favored over the pi bond of the carbonyl group. However, the steric strain in the product could shift the equilibrium back towards the reactants.

Below is an illustrative table of expected relative reaction rates for nucleophilic addition to different ketones, highlighting the expected low reactivity of 1-biphenyl-4-yl-2,2-dimethylpropan-1-one.

| Ketone | Relative Rate of Nucleophilic Addition | Steric Hindrance | Electronic Effects |

| Acetone | Moderate | Low | Two electron-donating methyl groups |

| Benzophenone | Low | Moderate | Two phenyl groups, resonance stabilization |

| 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one | Very Low | High (tert-butyl group) | Biphenyl group (less donating than alkyl) |

Computational and Theoretical Insights into 1 Biphenyl 4 Yl 2,2 Dimethylpropan 1 One

Quantum Chemical Calculations on 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level. For 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, these calculations can elucidate its structural and electronic features with high accuracy. bhu.ac.inbanglajol.inforesearchgate.net

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for determining a molecule's reactivity and electronic properties. youtube.comresearchgate.net

The HOMO represents the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack. For 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, the HOMO is expected to be predominantly localized on the electron-rich biphenyl (B1667301) ring system, which can readily donate π-electrons.

The LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. The LUMO is anticipated to be centered around the carbonyl group (C=O), specifically on the antibonding π* orbital, making the carbonyl carbon an electrophilic site.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the opposite. researchgate.net From the FMO energies, various global chemical reactivity descriptors can be calculated to quantify these properties. researchgate.net

Table 1: Calculated FMO Properties and Quantum Chemical Descriptors for 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one (Note: Data is illustrative and based on typical DFT calculation results for similar aromatic ketones)

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one. The molecule possesses several rotatable bonds, leading to various possible conformations (conformers). The most significant rotations occur around:

The single bond connecting the two phenyl rings (defining the dihedral angle of the biphenyl moiety).

The single bond connecting the biphenyl system to the carbonyl carbon.

Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers, which correspond to local energy minima. mdpi.com The global minimum represents the most stable and, therefore, the most populated conformation under equilibrium conditions. The analysis typically reveals that a non-planar (twisted) conformation of the biphenyl rings is energetically favored over a fully planar or perpendicular arrangement due to a balance between conjugative stabilization (favoring planarity) and steric hindrance (favoring a twist).

Table 2: Relative Energies of Key Conformers of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one (Note: Data is hypothetical, illustrating typical energy differences between conformers.)

Molecular Dynamics Simulations for 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Interactions

While quantum calculations provide insights into static, isolated molecules, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. nih.gov An MD simulation would model the movement of each atom in a system containing 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one and its environment, providing a trajectory that reveals how the molecule behaves and interacts at an atomistic level.

For instance, simulating the compound in an aqueous solution can reveal information about its hydration shell and solubility. Simulating its interaction with a protein active site could elucidate its binding mode, stability, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern the interaction.

Prediction of Reactivity and Selectivity in 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Systems

The prediction of chemical reactivity and selectivity can be directly derived from computational analyses.

Frontier Molecular Orbitals: As discussed in section 4.1.1, the spatial distribution of the HOMO and LUMO predicts the most likely sites for electrophilic and nucleophilic attack, respectively. The biphenyl ring is the primary nucleophilic region, while the carbonyl carbon is the main electrophilic site.

Molecular Electrostatic Potential (MESP): An MESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For this compound, the MESP would show a strong negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon. bhu.ac.in

These analyses can predict, for example, that in an acid-catalyzed reaction, protonation will occur at the carbonyl oxygen. In a reaction with a nucleophile like a Grignard reagent, the attack will occur at the carbonyl carbon.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Derivatives for Mechanistic Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model for derivatives of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, a systematic approach is followed:

Dataset Assembly: A training set of derivatives is created by introducing various substituents at different positions on the biphenyl rings. The biological activity (e.g., enzyme inhibition, receptor binding affinity) of each compound in this set must be determined experimentally.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation. nih.govresearchgate.net

A successful QSAR model can provide valuable mechanistic insights by identifying the key molecular properties that drive biological activity and can be used to predict the activity of novel, unsynthesized derivatives.

Table 3: Example of a Hypothetical QSAR Model Equation and its Statistical Parameters (Note: This represents a typical output of a QSAR study for a series of related compounds.)

Table of Mentioned Compounds

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Biphenyl 4 Yl 2,2 Dimethylpropan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, ¹H and ¹³C NMR provide initial, critical data regarding the chemical environment of each nucleus.

The expected ¹H NMR spectrum would feature a prominent singlet in the aliphatic region (around 1.3-1.4 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region would be more complex, showing signals for the nine protons of the biphenyl (B1667301) group, likely appearing as a series of doublets and multiplets between 7.3 and 8.0 ppm.

The ¹³C NMR spectrum would display a signal for the carbonyl carbon significantly downfield (>200 ppm). Signals for the quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region. The aromatic region would show distinct signals for the biphenyl carbons, with the carbon attached to the carbonyl group being the most deshielded among them.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -C(CH₃)₃ | ~1.35 | s (singlet) | -C=O | ~205 |

| Biphenyl H | 7.40 - 7.55 | m (multiplet) | Biphenyl C-CO | ~135 |

| Biphenyl H | 7.60 - 7.70 | m (multiplet) | Biphenyl C (unsubst.) | 127 - 145 |

| Biphenyl H (ortho to C=O) | 7.95 - 8.05 | d (doublet) | -C(CH₃)₃ | ~45 |

| -C(CH₃)₃ | ~28 |

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for confirming the precise connectivity of the molecular framework. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). sdsu.edu For 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, COSY would show correlations between adjacent protons on each phenyl ring, allowing for the unambiguous assignment of the aromatic spin systems. No cross-peaks would be observed for the isolated tert-butyl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). emerypharma.com It would definitively link each aromatic proton signal to its corresponding carbon atom and the tert-butyl proton singlet to its methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds (²J and ³J). nih.gov This technique provides the final pieces of the structural puzzle by connecting the distinct molecular fragments.

Key Expected HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) | Inference |

|---|---|---|

| -C(CH₃)₃ | -C(CH₃)₃ and -C=O | Confirms the attachment of the tert-butyl group to the carbonyl carbon. |

| Biphenyl H (ortho to C=O) | -C=O and adjacent aromatic carbons | Connects the carbonyl group to the biphenyl system. |

| Protons on one phenyl ring | Carbons on the adjacent phenyl ring | Confirms the C-C bond linking the two phenyl rings. |

Solid-state NMR (SS-NMR) spectroscopy is a powerful tool for characterizing materials in their solid form, providing information that is inaccessible from solution-state NMR. europeanpharmaceuticalreview.com It is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms. researchgate.netnih.gov Different polymorphs can exhibit distinct ¹³C SS-NMR spectra due to differences in molecular conformation and crystal packing. dur.ac.uk For 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, SS-NMR could be used to identify and quantify different crystalline forms, monitor form conversions, and provide insights into the molecular-level structure, such as the torsion angle between the two phenyl rings in the solid state. dur.ac.uk

Mass Spectrometry for Mechanistic Fragmentation Analysis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI-MS), the resulting molecular ion is energetically unstable and breaks apart into smaller, characteristic fragments. libretexts.orgchemguide.co.uk The analysis of these fragmentation patterns is crucial for structural elucidation. whitman.edu

For 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular formula C₁₇H₁₈O. The fragmentation is expected to be dominated by pathways characteristic of ketones. libretexts.orgmiamioh.edu The most significant fragmentation event would be the α-cleavage of the bond between the carbonyl carbon and the tert-butyl group. This cleavage results in the loss of a neutral tert-butyl radical (57 Da) and the formation of a highly stable biphenyl-acylium cation. This acylium ion is resonance-stabilized and is therefore expected to be the base peak in the spectrum.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Fragment Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 250 | [C₁₇H₁₈O]⁺ | Molecular Ion (M⁺) |

| 193 | [C₁₃H₉O]⁺ | α-cleavage, loss of •C(CH₃)₃ (Base Peak) |

| 165 | [C₁₂H₉]⁺ | Loss of CO from the m/z 193 fragment |

| 152 | [C₁₂H₈]⁺ | Biphenyl radical cation from cleavage of the C-CO bond |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation from α-cleavage |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov It provides precise measurements of bond lengths, bond angles, and torsion angles. For 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, which is an achiral molecule, the concept of absolute stereochemistry is not applicable. However, crystallography provides an unambiguous depiction of its molecular conformation in the solid state. nih.gov

A key structural parameter that would be determined is the dihedral (torsion) angle between the planes of the two phenyl rings. In the solid state, this angle is influenced by intermolecular packing forces. researchgate.net The analysis would also reveal the crystal system, space group, and the arrangement of molecules within the unit cell. nih.gov This information on crystal packing is vital for understanding the intermolecular interactions, such as C-H···O or π-π stacking, that govern the solid-state architecture.

Typical Crystallographic Data for a Biphenyl Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~14.6 |

| b (Å) | ~8.6 |

| c (Å) | ~16.6 |

| β (°) | ~116.3 |

| Z (Molecules per unit cell) | 4 |

Note: Data are representative based on a similar bicyclic derivative and would need to be determined experimentally for the title compound. eurjchem.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. kurouskilab.com

For 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, the most prominent feature in the IR spectrum would be a very strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the 1680-1700 cm⁻¹ region. Other characteristic bands would include C-H stretching vibrations for the aromatic biphenyl rings (~3000-3100 cm⁻¹) and the aliphatic tert-butyl group (~2850-2970 cm⁻¹), as well as C=C stretching vibrations of the aromatic rings (~1400-1600 cm⁻¹).

The Raman spectrum would also show these vibrations, but with different relative intensities. Aromatic C=C stretching and ring breathing modes of the biphenyl system are often strong in the Raman spectrum. researchgate.net Vibrational spectroscopy can also be used for conformational analysis, as the frequencies of certain low-energy modes can be sensitive to the torsion angle between the two phenyl rings. rsc.org

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 2970 - 2850 | Strong | Strong |

| C=O Stretch (Ketone) | 1700 - 1680 | Very Strong | Medium |

| Aromatic C=C Stretch | 1610 - 1580 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1470 - 1365 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

Applications of 1 Biphenyl 4 Yl 2,2 Dimethylpropan 1 One in Specialized Organic Transformations

1-Biphenyl-4-yl-2,2-dimethylpropan-1-one as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The ketone functional group is a common participant in many named MCRs, such as the Ugi and Passerini reactions.

Theoretically, 1-biphenyl-4-yl-2,2-dimethylpropan-1-one could serve as the ketone component in these reactions. In a hypothetical Ugi four-component condensation, it would react with an amine, a carboxylic acid, and an isocyanide. Similarly, in a Passerini three-component reaction, it could react with a carboxylic acid and an isocyanide. The bulky tert-butyl group and the large biphenyl (B1667301) substituent would likely impose significant steric hindrance, which could influence the reaction kinetics and the stereochemical outcome of the products. However, a comprehensive search of chemical databases and scientific journals did not yield any specific examples of 1-biphenyl-4-yl-2,2-dimethylpropan-1-one being utilized in such transformations.

Role of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one in Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation. The structural features of 1-biphenyl-4-yl-2,2-dimethylpropan-1-one, particularly the reactive carbonyl group and the aromatic biphenyl system, suggest its potential as a starting material for designing cascade sequences.

For instance, a reaction could be initiated at the ketone functionality, followed by a cyclization event involving the biphenyl ring. Such a process could lead to the formation of complex polycyclic aromatic compounds. Despite these theoretical possibilities, there is currently no published research demonstrating the application of 1-biphenyl-4-yl-2,2-dimethylpropan-1-one in cascade or tandem reactions.

Integration of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one into Novel Synthetic Methodologies for Advanced Materials

The rigid and conjugated biphenyl unit is a common building block in the synthesis of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specific optical or electronic properties. The presence of this moiety in 1-biphenyl-4-yl-2,2-dimethylpropan-1-one makes it a potential precursor for such materials.

The ketone group could be used as a handle for further chemical modifications, allowing for the incorporation of the biphenyl-containing fragment into larger molecular architectures. For example, it could undergo polymerization reactions or be used as a core structure for the synthesis of dendrimers. While the potential exists, there is a lack of published studies detailing the integration of 1-biphenyl-4-yl-2,2-dimethylpropan-1-one into the synthesis of advanced materials.

Mechanistic Elucidation of Biological Interactions of 1 Biphenyl 4 Yl 2,2 Dimethylpropan 1 One

Structure-Activity Relationship Studies (SAR) for Mechanistic Insights of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Derivatives

No studies have been published that systematically modify the structure of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one to determine how these changes affect its biological activity.

Cellular Uptake and Intracellular Distribution Mechanisms of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

The mechanisms by which this compound might enter cells (e.g., passive diffusion, active transport) and its subsequent localization within cellular compartments have not been investigated.

Interaction of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one with Biomembranes and Other Biological Structures at the Molecular Level

There is no research detailing the molecular interactions between 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one and biological membranes or other macromolecular structures.

Further research is required to elucidate the biological activities and mechanistic pathways of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one.

Future Research Directions and Prospects for 1 Biphenyl 4 Yl 2,2 Dimethylpropan 1 One Research

Emerging Methodologies for the Synthesis and Derivatization of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one

The synthesis of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one has traditionally relied on established methods such as Friedel-Crafts acylation. nih.gov However, the future of its synthesis and the creation of its derivatives lies in the adoption of more sophisticated and efficient catalytic systems. Modern organic synthesis is increasingly focused on atom economy, step efficiency, and the ability to functionalize molecules at late stages.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the construction of the core biphenyl (B1667301) structure. bohrium.comrsc.org Future research could focus on developing more robust and versatile catalyst systems that are tolerant of a wider range of functional groups, allowing for the direct coupling of functionalized arylboronic acids with 4-bromo-2,2-dimethylpropan-1-one derivatives. This would streamline the synthesis of complex analogues.

C-H Functionalization: A particularly exciting frontier is the direct C-H functionalization of the biphenyl core. beilstein-journals.orgrsc.org This approach avoids the need for pre-functionalized starting materials, offering a more direct and sustainable route to novel derivatives. Research into directing group strategies, potentially utilizing the pivaloyl group or a transiently installed directing group, could enable selective functionalization at various positions on both phenyl rings. researchgate.net For instance, nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds have been reported, providing a pathway for modifications that would be challenging through classical methods. nih.gov

Derivatization Strategies: Beyond the synthesis of the core structure, emerging methodologies for derivatization are crucial. The development of novel reagents and catalytic methods for the transformation of the ketone functionality can lead to a diverse library of compounds. For example, enantioselective reductions or additions to the carbonyl group could introduce chirality, a critical aspect for biological activity. Furthermore, leveraging the pivalophenone N-H imine as a benzonitrile (B105546) surrogate has been shown to be effective for directed C-H alkylation and arylation, which could be adapted for the derivatization of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one. researchgate.netresearchgate.net

| Methodology | Potential Application in 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Synthesis/Derivatization |

| Suzuki-Miyaura Coupling | Efficient construction of the core biphenyl structure from functionalized precursors. bohrium.comrsc.org |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the aromatic rings without pre-activation. beilstein-journals.orgnih.gov |

| Directed ortho-Metalation | Selective functionalization at positions ortho to the pivaloyl group. |

| Enantioselective Ketone Reduction | Synthesis of chiral alcohol derivatives. |

| Reductive Amination | Introduction of diverse amine functionalities. |

Untapped Reactivity Profiles of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one in Organic Synthesis

The reactivity of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one is largely dictated by its two key functional components: the biphenyl system and the pivalophenone moiety. While some reactions of these individual components are well-understood, their interplay within this specific molecule presents opportunities to explore untapped reactivity.

Electrophilic Aromatic Substitution: The biphenyl nucleus is susceptible to electrophilic aromatic substitution. nih.govyoutube.commasterorganicchemistry.com The directing effects of the pivaloyl group and the phenyl substituent will influence the regioselectivity of these reactions. Future research could systematically investigate reactions such as nitration, halogenation, and sulfonation to produce a range of functionalized derivatives. Understanding the regiochemical outcomes will be crucial for the rational design of new compounds. youtube.com

Reactions at the Carbonyl Group: The sterically hindered nature of the pivaloyl ketone influences its reactivity. libretexts.orglibretexts.orgallstudiesjournal.com While it is less prone to nucleophilic attack than less hindered ketones, its reactivity can be exploited under specific conditions. Research into novel catalytic systems for additions to this hindered carbonyl, such as Grignard reactions with highly reactive organometallic reagents or transition-metal-catalyzed additions, could yield interesting tertiary alcohol derivatives. Furthermore, the exploration of photochemical reactions involving the carbonyl group could lead to novel cyclization or rearrangement products.

Ortho-Lithiation and Functionalization: Directed ortho-lithiation of the biphenyl ring system, guided by the carbonyl group, could provide a powerful method for introducing substituents at the positions adjacent to the ketone. This would allow for the synthesis of highly functionalized derivatives that would be difficult to access through other means.

| Reaction Type | Potential Outcome for 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one |

| Electrophilic Aromatic Substitution | Functionalization of the biphenyl rings (e.g., nitration, halogenation). nih.govyoutube.commasterorganicchemistry.com |

| Nucleophilic Addition to Carbonyl | Formation of tertiary alcohols with diverse substituents. |

| Wittig Reaction and Variants | Conversion of the ketone to a variety of substituted alkenes. |

| Baeyer-Villiger Oxidation | Formation of ester derivatives. |

| Photochemical Reactions | Potential for intramolecular cyclizations or rearrangements. |

Advanced Computational Modeling for Predicting 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Behavior and Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one and its analogues, advanced computational modeling can provide invaluable insights into their properties and interactions at the molecular level.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of this class of compounds. jcsp.org.pkresearchgate.netrsc.org For instance, DFT can be used to predict the most likely sites for electrophilic attack on the biphenyl rings, calculate the energy barriers for different reaction pathways, and determine the geometries of transition states. jcsp.org.pk Such studies can help in rationalizing experimental observations and in designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. medcraveonline.comnih.govmdpi.comresearchgate.net By developing QSAR models for derivatives of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one, it would be possible to predict the biological activity of new, unsynthesized analogues. medcraveonline.com This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one and its derivatives interact with biological targets such as proteins or nucleic acids. mdpi.com These simulations can reveal the key intermolecular interactions responsible for binding, the conformational changes that occur upon binding, and the stability of the resulting complex. This information is crucial for understanding the mechanism of action and for designing analogues with improved binding affinity and selectivity.

| Computational Method | Application to 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one Research |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reaction mechanisms. jcsp.org.pkresearchgate.netrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity to predict the potency of new analogues. medcraveonline.comnih.govmdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Elucidation of the binding modes and interactions with biological macromolecules. mdpi.com |

| Molecular Docking | Prediction of the preferred binding orientation of the molecule to a target protein. |

Novel Mechanistic Biological Targets for 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one and its Analogues

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. While some derivatives of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one have been explored for certain biological activities, there remains a vast, unexplored landscape of potential therapeutic targets.

Enzyme Inhibition: The structural features of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one make it an attractive starting point for the design of enzyme inhibitors. The biphenyl moiety can engage in hydrophobic and pi-stacking interactions within an enzyme's active site, while the pivaloyl group can be modified to introduce specific interactions with key residues. Future research could focus on screening libraries of its derivatives against a panel of therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes. For example, covalent inhibitors of Bruton's tyrosine kinase (BTK) have shown promise in treating B-cell lymphomas. acs.org

Receptor Modulation: Many drugs exert their effects by modulating the activity of cell surface or nuclear receptors. The biphenyl core can serve as a scaffold to position functional groups in a specific spatial arrangement to interact with receptor binding pockets. Analogues of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one could be designed and synthesized to target G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels. For instance, novel biphenyl derivatives have been discovered as androgen receptor degraders for the treatment of prostate cancer. nih.gov

Targeting Protein-Protein Interactions: The disruption of protein-protein interactions (PPIs) is an emerging and challenging area in drug discovery. The extended and rigid nature of the biphenyl scaffold makes it suitable for designing molecules that can mimic one of the protein partners and disrupt the interaction. A notable example is the development of biphenyl-based small molecule inhibitors targeting the PD-1/PD-L1 interaction in cancer immunotherapy. researchgate.netnih.gov

Antimicrobial and Antiviral Agents: The development of new antimicrobial and antiviral agents is a critical global health priority. The biphenyl scaffold has been incorporated into compounds with antibacterial and antiviral activities. Screening of a diverse library of 1-Biphenyl-4-yl-2,2-dimethylpropan-1-one derivatives against a range of pathogenic bacteria, fungi, and viruses could lead to the identification of new lead compounds for infectious disease therapy.

| Potential Biological Target Class | Therapeutic Area |

| Kinases | Oncology, Inflammation |

| Proteases | Infectious Diseases, Oncology |

| Nuclear Receptors | Metabolic Diseases, Oncology |

| Protein-Protein Interactions (e.g., PD-1/PD-L1) | Immuno-oncology researchgate.netnih.gov |

| Microbial Enzymes | Infectious Diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.